(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C₁₁H₂₁N₃ and a molecular weight of 195.30 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring and an ethylbutyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-ethylbutylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine include:
- (2-Ethylbutyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- (2-Ethylbutyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- (2-Ethylbutyl)[(1-methyl-1H-pyrazol-2-yl)methyl]amine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the CAS number 1250482-70-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C11H21N3, with a molecular weight of 195.30 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1250482-70-2 |
Molecular Formula | C11H21N3 |
Molecular Weight | 195.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety is often involved in modulating biochemical pathways, potentially influencing processes such as inflammation, cell signaling, and metabolic regulation.
Pharmacological Effects
Research indicates that compounds containing pyrazole structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.
- Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against standard bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses.
Study 3: Cytotoxicity Against Cancer Cells
A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study suggested that further exploration into its mechanism could lead to novel cancer therapies.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-10(5-2)6-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
BRABWQXBUUFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.